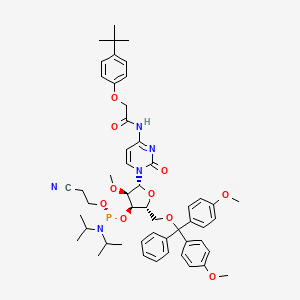

DMT-2'O-Methyl-rC(tac) Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H64N5O10P/c1-35(2)57(36(3)4)68(65-32-14-30-53)67-47-44(33-64-52(38-15-12-11-13-16-38,39-19-23-41(60-8)24-20-39)40-21-25-42(61-9)26-22-40)66-49(48(47)62-10)56-31-29-45(55-50(56)59)54-46(58)34-63-43-27-17-37(18-28-43)51(5,6)7/h11-13,15-29,31,35-36,44,47-49H,14,32-34H2,1-10H3,(H,54,55,58,59)/t44-,47-,48-,49-,68-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJMGDLRRSEUHM-QEGXYSTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)[P@](OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H64N5O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

950.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of DMT-2'O-Methyl-rC(tac) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5'-O-Dimethoxytrityl-2'-O-methyl-N4-(tert-butylphenoxyacetyl)-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as DMT-2'O-Methyl-rC(tac) Phosphoramidite. This key reagent is instrumental in the synthesis of modified RNA oligonucleotides, offering enhanced nuclease resistance and desirable hybridization properties for therapeutic and research applications. This document outlines a multi-step synthetic pathway, detailing the necessary experimental protocols and providing quantitative data in structured tables for clarity and reproducibility.

Introduction

This compound is a modified cytidine (B196190) building block designed for solid-phase RNA synthesis. Its structure incorporates several key features: a 5'-DMT (Dimethoxytrityl) group for facile, colorimetric monitoring of coupling efficiency and purification; a 2'-O-methyl modification on the ribose sugar to confer nuclease resistance and increase the thermal stability of RNA duplexes; a tert-butylphenoxyacetyl (tac) protecting group on the N4-amino function of cytidine to prevent side reactions during oligonucleotide synthesis; and a 3'-phosphoramidite moiety for efficient coupling to the growing oligonucleotide chain. The strategic combination of these modifications makes it a valuable component in the synthesis of antisense oligonucleotides, siRNAs, and other RNA-based therapeutics.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the commercially available nucleoside, cytidine. The pathway involves a series of protection and modification steps to introduce the desired functionalities in a regioselective manner. The key transformations include:

-

Transient Protection of Hydroxyl Groups: Protection of the 3'- and 5'-hydroxyl groups of cytidine, typically with a silyl (B83357) protecting group, to allow for selective modification of the 2'-hydroxyl and N4-amino groups.

-

2'-O-Methylation: Introduction of the methyl group at the 2'-position of the ribose sugar.

-

N4-Acylation: Protection of the exocyclic amino group of cytidine with the tert-butylphenoxyacetyl (tac) group.

-

Selective 5'-Deprotection and DMTylation: Removal of the 5'-hydroxyl protecting group followed by the introduction of the acid-labile DMT group.

-

Phosphitylation: Reaction of the free 3'-hydroxyl group with a phosphitylating agent to generate the final phosphoramidite.

The Core Vitals of 2'-O-Methyl RNA Modifications: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ribose 2'-O-methylation (Nm), a prevalent and highly conserved post-transcriptional modification of RNA, is emerging as a critical regulator of fundamental biological processes. Found across a wide spectrum of RNA species—from messenger RNA (mRNA) and ribosomal RNA (rRNA) to transfer RNA (tRNA) and viral RNA—this seemingly subtle addition of a methyl group to the 2'-hydroxyl of the ribose sugar moiety exerts profound effects on RNA structure, stability, and function.[1][2] Its influence extends from fine-tuning protein translation to orchestrating the innate immune response, making it a pivotal player in both normal physiology and disease pathogenesis. Dysregulation of 2'-O-methylation has been implicated in a range of human diseases, including cancer, neurological disorders, and viral infections, highlighting its significance as a potential therapeutic target and diagnostic biomarker.[1][3] This technical guide provides an in-depth exploration of the key features of 2'-O-Methyl RNA modifications, summarizing the current understanding of their biochemical properties, biological functions, and the methodologies employed for their detection and quantification.

Biochemical Properties and Structural Impact of 2'-O-Methylation

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar introduces significant chemical and structural changes to the RNA molecule.

1.1. Enhanced RNA Stability:

One of the most well-characterized features of 2'-O-methylation is its ability to confer increased stability to the RNA molecule.[4] The methyl group sterically hinders the 2'-hydroxyl group, which is crucial for the intramolecular cleavage of the phosphodiester bond under alkaline conditions.[4][5] This protection against hydrolysis contributes to a longer half-life of modified RNA molecules.[6] Furthermore, 2'-O-methylation enhances the thermal stability of RNA duplexes.[7] This stabilization is attributed to the methyl group favoring the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices, thereby pre-organizing the RNA strand for duplex formation.[7][8]

1.2. Altered RNA Conformation and Interactions:

Beyond enhancing stability, 2'-O-methylation can modulate the local conformation of the RNA backbone, influencing its three-dimensional structure and interactions with proteins and other nucleic acids.[8] The methyl group can create a more hydrophobic surface, potentially altering the hydration shell of the RNA and influencing hydrophobic interactions.[8][9] These conformational changes can impact critical biological processes. For instance, in ribosomal RNA, 2'-O-methylations are often clustered in functionally important regions like the peptidyl transferase center and the decoding site, where they are thought to fine-tune ribosome structure and function.[7][10]

Biological Functions of 2'-O-Methylation Across Different RNA Species

The functional consequences of 2'-O-methylation are diverse and depend on the type of RNA molecule and the specific location of the modification.

2.1. Messenger RNA (mRNA):

In mRNA, 2'-O-methylation occurs at the 5' cap (Cap 1 and Cap 2 structures) and at internal positions.[11]

-

Cap Methylation: The 2'-O-methylation of the first and second transcribed nucleotides (Cap 1 and Cap 2, respectively) is crucial for several aspects of mRNA metabolism.[11] The Cap 1 structure is a key determinant for distinguishing "self" from "non-self" RNA by the innate immune system, thereby preventing an antiviral response to endogenous mRNAs.[12] It also protects the mRNA from degradation by certain decapping enzymes and can enhance translation efficiency.[11][13]

-

Internal Methylation: Internal 2'-O-methylations within the coding sequence and untranslated regions of mRNA are increasingly recognized as important regulators of gene expression. These modifications can influence mRNA stability, with studies showing that 2'-O-methylated mRNAs tend to have longer half-lives.[6][14] They can also impact translation; for example, snoRNA-guided 2'-O-methylation of peroxidasin (PXDN) mRNA was found to increase its abundance but inhibit its translation.[15]

2.2. Ribosomal RNA (rRNA) and Transfer RNA (tRNA):

2'-O-methylation is abundant in the highly structured and functionally critical rRNA and tRNA molecules.

-

rRNA: With over 100 known 2'-O-methylation sites in human rRNA, this modification is essential for proper ribosome biogenesis and function.[7][16] These modifications are often guided by small nucleolar RNAs (snoRNAs) associated with the methyltransferase fibrillarin (FBL).[17] They contribute to the correct folding and assembly of the ribosome and are critical for translational fidelity.[15][16]

-

tRNA: 2'-O-methylations in tRNA, particularly in the anticodon loop, play a role in maintaining the structural integrity of the tRNA and ensuring accurate codon recognition during translation.[17]

2.3. Viral RNA and Innate Immunity:

2'-O-methylation plays a crucial role in the interplay between viruses and the host innate immune system. Many viruses have evolved mechanisms to 2'-O-methylate their RNA genomes to mimic host mRNA and evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, and RIG-I-like receptors (RLRs).[18][19] The absence of 2'-O-methylation on viral RNA is recognized as a pathogen-associated molecular pattern (PAMP), triggering an interferon-mediated antiviral response.[7][20] Conversely, some bacterial 2'-O-methylated tRNA fragments can act as antagonists for TLR7 and TLR8, suppressing the innate immune response.[21][22]

Quantitative Data on the Effects of 2'-O-Methylation

The following tables summarize key quantitative findings from the literature regarding the impact of 2'-O-methylation on various molecular processes.

Table 1: Effect of 2'-O-Methylation on RNA Stability

| RNA Type | Organism/System | Observation | Quantitative Effect | Reference |

| mRNA | Human HEK293T cells | 2'-O-methylated mRNAs are enriched in mRNAs with a long half-life. | Significantly longer half-lives compared to control mRNAs. | [6] |

| mRNA | Human prostate cancer cells | FBL-mediated Nm modifications are associated with increased mRNA stability. | Positive correlation between Nm levels and mRNA half-life. | [6] |

| Synthetic RNA | In vitro | Each 2'-O-methylation stabilizes an RNA duplex. | ~0.2 kcal/mol per modification. | [23] |

Table 2: Effect of 2'-O-Methylation on Translation

| RNA Type | Organism/System | Observation | Quantitative Effect | Reference |

| mRNA (Pxdn) | In vivo | snoRNA-guided Nm modification inhibits translation. | Loss of Nm led to a 50% decrease in transcript abundance but increased peroxidase activity. | [24] |

| Synthetic mRNA | In vitro translation system | 2'-O-methylated codons severely impair translation. | Excessive rejection of cognate tRNA. | [25][26] |

| rRNA | Human cells | Modulation of 2'-O-Me profile impacts translation. | Both increased and decreased mRNA translation observed depending on the context. | [27] |

Table 3: Effect of 2'-O-Methylation on Innate Immune Recognition

| RNA Ligand | Receptor | Observation | Quantitative Effect | Reference |

| Synthetic 18S rRNA-derived RNA | Human TLR7/TLR8 | A single 2'-O-methylation converts a TLR7/8 ligand into a TLR8-specific ligand. | Abolishes TLR7-mediated IFN-α production while maintaining TLR8-mediated IL-6 secretion. | [9][16][28] |

| Synthetic RNA | Human TLR7 | 2'-O-methylated ssRNAs can act as antagonists. | Stronger binding affinity to TLR7 compared to agonistic ssRNAs. | [19] |

Experimental Protocols for the Detection and Analysis of 2'-O-Methylation

A variety of techniques are available to detect, map, and quantify 2'-O-methylation sites in RNA. These range from traditional biochemical methods to high-throughput sequencing approaches.

4.1. RiboMethSeq: High-Throughput Sequencing of 2'-O-Methylation Sites

RiboMethSeq is a widely used method for the transcriptome-wide mapping of 2'-O-methylation sites. It relies on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from alkaline hydrolysis.[5][22]

Detailed Methodology:

-

RNA Fragmentation: Purified RNA (10-100 ng of total RNA for rRNA analysis) is subjected to random alkaline fragmentation by incubation in a bicarbonate buffer (pH 9.2) at 95°C for a time optimized to generate fragments in the desired size range (typically 20-40 nucleotides).[5][22]

-

Library Preparation:

-

The 3' ends of the RNA fragments are dephosphorylated, and the 5' ends are phosphorylated.

-

Adapters are ligated to both the 3' and 5' ends of the RNA fragments.

-

-

Reverse Transcription and PCR: The adapter-ligated RNA fragments are reverse transcribed into cDNA, which is then PCR amplified to generate a sequencing library.

-

Sequencing: The library is sequenced using an Illumina platform.

-

Data Analysis: Sequencing reads are mapped to a reference transcriptome. The positions of the 5' ends of the reads are analyzed. A significant reduction in the number of reads starting at a particular position is indicative of a 2'-O-methylation at the preceding nucleotide.[5][22]

4.2. RTL-P: Reverse Transcription at Low dNTP concentrations followed by PCR

RTL-P is a sensitive and specific method for validating and quantifying 2'-O-methylation at specific sites, particularly in low-abundance RNAs.[12][29] The method is based on the observation that reverse transcriptase activity is impeded by 2'-O-methylation at low concentrations of deoxynucleoside triphosphates (dNTPs).[11][30]

Detailed Methodology:

-

RNA Preparation: Total RNA is treated with DNase I to remove any contaminating DNA.

-

Reverse Transcription:

-

Two separate reverse transcription reactions are set up for each target site.

-

Both reactions contain the same amount of RNA and a gene-specific reverse primer that anneals downstream of the putative methylation site.

-

One reaction is performed with a low concentration of dNTPs (e.g., 4 µM), while the other is performed with a high concentration of dNTPs (e.g., 200 µM).

-

-

Quantitative PCR (qPCR):

-

The resulting cDNAs are used as templates for qPCR with a pair of primers flanking the site of interest.

-

The relative amount of cDNA synthesized in the low dNTP reaction compared to the high dNTP reaction is quantified. A lower amount of product in the low dNTP reaction indicates the presence of a 2'-O-methylation that impeded reverse transcription.[29]

-

4.3. SCARLET: Site-Specific Cleavage and Radioactive-Labeling Followed by Ligation-Assisted Extraction and TLC

SCARLET is a highly sensitive method for the site-specific detection and quantification of various RNA modifications, including 2'-O-methylation, at single-nucleotide resolution.[1][31]

Detailed Methodology Overview:

-

Site-Specific Cleavage: RNase H is used with a chimeric 2'-O-methyl RNA-DNA oligonucleotide to induce specific cleavage of the target RNA at the site of interest.

-

Radioactive Labeling: The 3' end of the upstream cleavage product is radioactively labeled.

-

Ligation-Assisted Extraction: A splint oligonucleotide and a DNA ligase are used to ligate the labeled RNA fragment to a biotinylated DNA oligo, allowing for its specific capture and enrichment.

-

Nuclease Digestion and TLC: The captured RNA is digested into individual nucleotides, which are then separated by thin-layer chromatography (TLC) and visualized by autoradiography to identify and quantify the modified nucleotide.[32]

Visualizing Key Pathways and Workflows

5.1. Signaling Pathway: Innate Immune Recognition of RNA

The following diagram illustrates the role of 2'-O-methylation in the innate immune recognition of viral RNA by Toll-like receptors (TLRs) and the subsequent signaling cascade.

Caption: Innate immune sensing of RNA by TLR7/8.

5.2. Experimental Workflow: RiboMethSeq for 2'-O-Methylation Profiling

This diagram outlines the major steps involved in the RiboMethSeq experimental workflow.

Caption: RiboMethSeq experimental workflow.

5.3. Logical Relationship: Fibrillarin-Mediated rRNA Methylation

This diagram illustrates the logical relationship of the components involved in snoRNA-guided 2'-O-methylation of rRNA by the fibrillarin complex.

Caption: snoRNA-guided rRNA 2'-O-methylation.

Conclusion and Future Directions

The field of epitranscriptomics has unveiled 2'-O-methylation as a fundamental layer of gene regulation with far-reaching implications for cellular function and human health. The continued development of sensitive and quantitative methods for detecting this modification will be crucial for elucidating its dynamic regulation and precise roles in different physiological and pathological contexts. For researchers and professionals in drug development, a deeper understanding of the enzymes that write, read, and erase these methyl marks offers exciting new avenues for therapeutic intervention. Targeting the 2'-O-methylation machinery could provide novel strategies for treating a wide range of diseases, from viral infections to cancer. As we continue to unravel the complexities of the epitranscriptomic landscape, the significance of 2'-O-methylation in the intricate dance of life is certain to become even more apparent.

References

- 1. Probing N 6-methyladenosine (m6A) RNA Modification in Total RNA with SCARLET | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Quantification of 2′-O-Me Residues in RNA Using Next-Generation Sequencing (Illumina RiboMethSeq Protocol) | Springer Nature Experiments [experiments.springernature.com]

- 5. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]

- 6. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Single Naturally Occurring 2’-O-Methylation Converts a TLR7- and TLR8-Activating RNA into a TLR8-Specific Ligand | PLOS One [journals.plos.org]

- 10. Fibrillarin-dependent 2'-O-methylation modulates RPS28 ribosome incorporation and oncogenic translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 15. pnas.org [pnas.org]

- 16. A Single Naturally Occurring 2’-O-Methylation Converts a TLR7- and TLR8-Activating RNA into a TLR8-Specific Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 24. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. A single naturally occurring 2'-O-methylation converts a TLR7- and TLR8-activating RNA into a TLR8-specific ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. RTL-P: a sensitive approach for detecting sites of 2′-O-methylation in RNA molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Probing N6-methyladenosine RNA modification status at single nucleotide resolution in mRNA and long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 32. liulab.life.tsinghua.edu.cn [liulab.life.tsinghua.edu.cn]

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the Role of the DMT Group

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic biology and therapeutic oligonucleotide development, the fidelity of nucleic acid synthesis is paramount. The phosphoramidite (B1245037) method stands as the gold standard for this process, and at its heart lies a critical molecular guardian: the 4,4'-dimethoxytrityl (DMT) group. This in-depth technical guide elucidates the pivotal role of the DMT group, detailing its chemical properties, its function within the synthesis cycle, and its utility in ensuring the production of high-quality oligonucleotides.

The Core Function of the DMT Protecting Group

The primary role of the DMT group is to act as a temporary, acid-labile protecting group for the 5'-hydroxyl function of a nucleoside phosphoramidite.[1][2][3] This protection is fundamental to the stepwise and directional nature of solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[4][5] By "capping" the 5'-hydroxyl, the DMT group prevents self-polymerization of phosphoramidite monomers and ensures that the coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[6]

The selection of the DMT group for this crucial role is not arbitrary; it possesses a unique combination of chemical properties that make it ideally suited for automated oligonucleotide synthesis:

-

Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling, capping, and oxidation steps of the synthesis cycle. However, it is rapidly and quantitatively cleaved under mild acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758).[7][8]

-

Steric Hindrance: The bulky nature of the DMT group provides significant steric protection to the 5'-hydroxyl, preventing its participation in unwanted side reactions.[1]

-

Monitoring Capability: Upon cleavage, the DMT group is released as a stable dimethoxytrityl carbocation, which imparts a bright orange color to the acidic solution.[5][9] This colored species has a strong absorbance maximum around 495-498 nm, allowing for real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis.[10][11]

The DMT Group in the Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The DMT group plays a central and recurring role in this four-step cycle: deblocking (detritylation), coupling, capping, and oxidation.

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the 5'-DMT group from the nucleoside anchored to the solid support (or the previously added nucleotide).[8] This is achieved by treating the support with a solution of a weak organic acid, typically 3% TCA or DCA in dichloromethane.[12] The acid protonates the ether oxygen of the DMT group, leading to its cleavage and the formation of a free 5'-hydroxyl group and the characteristic orange dimethoxytrityl cation.[13]

Step 2: Coupling

With the 5'-hydroxyl group now available, the next phosphoramidite monomer, itself protected with a 5'-DMT group, is introduced along with an activator, such as tetrazole or a derivative.[5] The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl of the growing oligonucleotide chain then attacks the phosphorus atom of the activated phosphoramidite, forming a phosphite (B83602) triester linkage.[1]

Step 3: Capping

The coupling reaction is highly efficient, often exceeding 99%. However, a small fraction of the 5'-hydroxyl groups may fail to react. To prevent these unreacted chains from participating in subsequent cycles, which would lead to the formation of deletion mutants (n-1 oligonucleotides), a capping step is performed.[8] A mixture of acetic anhydride (B1165640) and N-methylimidazole is used to acetylate any unreacted 5'-hydroxyl groups, rendering them unreactive for the remainder of the synthesis.[14]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[12] This completes the addition of one nucleotide to the growing chain. The cycle is then repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.

Quantitative Data and Considerations

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide product. The detritylation step, in particular, requires careful optimization to ensure complete removal of the DMT group without causing unwanted side reactions, most notably depurination.

Deblocking Agents and Depurination

The choice of deblocking agent and the duration of the deblocking step represent a trade-off between detritylation efficiency and the risk of depurination, which is the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar.[15] Depurination leads to chain cleavage during the final basic deprotection step, reducing the yield of the desired full-length product.[16]

Trichloroacetic acid (TCA) is a stronger acid than dichloroacetic acid (DCA) and therefore leads to faster detritylation. However, it also significantly increases the rate of depurination.[6] For the synthesis of long oligonucleotides or sequences containing multiple purine residues, DCA is often the preferred deblocking agent to minimize depurination, even though it may require a longer reaction time to achieve complete detritylation.[7]

| Deblocking Agent | Typical Concentration | Relative Detritylation Rate | Relative Depurination Risk |

| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | Fast | High |

| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | Slower | Low |

Table 1: Comparison of Common Deblocking Agents in Oligonucleotide Synthesis.

Quantitative studies have shown that the half-time for depurination is significantly longer with 3% DCA compared to 3% TCA.[3][9] For N-benzoyl-protected deoxyadenosine (B7792050) on a solid support, the depurination half-time in 3% DCA has been reported to be approximately 1.3 hours.[6]

Monitoring Coupling Efficiency

The spectrophotometric measurement of the released DMT cation is a powerful in-process control to monitor the efficiency of each coupling step.[10] The absorbance of the orange solution at 495-498 nm is directly proportional to the amount of DMT cation released, which in turn corresponds to the number of successfully coupled nucleotides.[11]

The stepwise coupling efficiency (SE) can be calculated by comparing the absorbance of the DMT cation released at a given step to the absorbance from the previous step. The overall yield of the full-length product is highly dependent on the average stepwise efficiency.

| Average Stepwise Coupling Efficiency | Yield of a 20-mer Oligonucleotide | Yield of a 50-mer Oligonucleotide |

| 98.0% | ~66.8% | ~36.4% |

| 99.0% | ~81.8% | ~60.5% |

| 99.5% | ~90.5% | ~77.9% |

Table 2: Theoretical Overall Yield of Full-Length Oligonucleotide Based on Average Stepwise Coupling Efficiency.

Experimental Protocols

The following are generalized protocols for the key steps involving the DMT group in solid-phase oligonucleotide synthesis. Specific timings and reagent volumes may vary depending on the synthesizer, synthesis scale, and the specific oligonucleotide sequence.

Protocol for Detritylation

Objective: To remove the 5'-DMT protecting group from the solid-support-bound oligonucleotide.

Reagents:

-

Deblocking Solution: 3% (w/v) Dichloroacetic Acid (DCA) or 3% (w/v) Trichloroacetic Acid (TCA) in anhydrous dichloromethane (DCM).

Procedure:

-

Ensure the synthesis column containing the solid support is securely fitted in the synthesizer.

-

Wash the solid support with anhydrous acetonitrile (B52724) to remove any residual moisture.

-

Deliver the deblocking solution to the synthesis column and allow it to react with the solid support for the specified time (typically 60-120 seconds for DCA, and 30-60 seconds for TCA).

-

Divert the orange-colored eluent containing the DMT cation to a fraction collector or a spectrophotometer flow cell for absorbance measurement.

-

Wash the solid support extensively with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT cation.

-

The support is now ready for the coupling step.

Protocol for Monitoring Coupling Efficiency via Trityl Cation Assay

Objective: To quantitatively determine the stepwise coupling efficiency of the oligonucleotide synthesis.

Equipment:

-

UV-Vis Spectrophotometer with a flow cell or a microplate reader.

-

Fraction collector (optional).

Procedure:

-

During each detritylation step of the synthesis cycle, collect the acidic eluent containing the DMT cation.

-

Measure the absorbance of the collected solution at the wavelength of maximum absorbance for the DMT cation (typically 495-498 nm). Use the deblocking solution as a blank.

-

Record the absorbance value for each cycle.

-

Calculate the stepwise coupling efficiency (SE) for cycle 'n' using the following formula: SE (%) = (Absorbance at cycle n / Absorbance at cycle n-1) * 100

-

Calculate the average stepwise coupling efficiency over the entire synthesis.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable component of modern oligonucleotide synthesis. Its unique chemical properties as an acid-labile protecting group, combined with its utility as a real-time indicator of synthesis efficiency, have been instrumental in the development of automated, high-throughput methods for producing high-quality synthetic DNA and RNA. A thorough understanding of the role of the DMT group, the kinetics of its cleavage, and the potential for side reactions is essential for researchers, scientists, and drug development professionals seeking to optimize the synthesis of oligonucleotides for a wide range of applications, from basic research to the development of novel therapeutics.

References

- 1. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. twistbioscience.com [twistbioscience.com]

- 3. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfachemic.com [alfachemic.com]

- 5. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 6. academic.oup.com [academic.oup.com]

- 7. glenresearch.com [glenresearch.com]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synthesisgene.com [synthesisgene.com]

- 11. isogen-lifescience.com [isogen-lifescience.com]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 13. biotage.com [biotage.com]

- 14. glenresearch.com [glenresearch.com]

- 15. glenresearch.com [glenresearch.com]

- 16. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

The Role of the Tac Protecting Group in Phosphoramidite Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic oligonucleotide chemistry, the pursuit of efficiency, yield, and purity is paramount. The strategic use of protecting groups is a cornerstone of successful solid-phase phosphoramidite (B1245037) synthesis. Among these, the tert-butylphenoxyacetyl (tac) protecting group has emerged as a valuable tool, particularly for the synthesis of sensitive and modified oligonucleotides. This technical guide provides a comprehensive overview of the function of the tac protecting group, its advantages in phosphoramidite chemistry, quantitative comparisons with other common protecting groups, and detailed experimental protocols.

Core Function and Advantages of the Tac Protecting Group

The primary role of the tac protecting group in phosphoramidite chemistry is to shield the exocyclic amino groups of deoxyadenosine (B7792050) (dA), deoxycytosine (dC), and deoxyguanosine (dG) from undesired side reactions during the sequential addition of nucleotide monomers. The tac group, with its tert-butylphenoxyacetyl structure, offers several distinct advantages that address key challenges in oligonucleotide synthesis.

A significant benefit of the tac group is its lability under mild basic conditions, which allows for ultra-fast deprotection of the synthesized oligonucleotide. This is particularly crucial for the integrity of oligonucleotides containing base-labile modifications or reporter molecules that would be compromised under harsher deprotection conditions.[1] Furthermore, the use of dA(tac) has been shown to minimize depurination, a common side reaction that can lead to chain cleavage and reduced yield of the full-length product.[1]

Another practical advantage of tac-protected phosphoramidites is their high solubility in acetonitrile (B52724), the standard solvent used in automated DNA synthesis. This high solubility obviates the need for co-solvents like dimethylformamide (DMF) or methylene (B1212753) chloride, simplifying reagent preparation and handling.[1] Tac protecting groups are also compatible with the widely used AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) deprotection reagent, offering flexibility in the final deprotection strategy.[1]

Quantitative Comparison of Deprotection Kinetics

The efficiency of the final deprotection step is a critical factor in oligonucleotide synthesis. The tac protecting group offers a significant advantage in this regard, enabling rapid and complete removal under mild conditions. The following table summarizes the deprotection conditions for tac-protected oligonucleotides compared to other commonly used protecting groups: benzoyl (Bz), isobutyryl (iBu), and dimethylformamidine (dmf).

| Protecting Group | Nucleobase | Deprotection Reagent | Temperature (°C) | Time for Complete Deprotection |

| Tac | dA, dC, dG | Concentrated Ammonia | 55 | 15 minutes |

| Tac | dA, dC, dG | Concentrated Ammonia | Room Temperature | 2 hours |

| Tac | dC | AMA | 65 | 10 minutes |

| dmf | dG | Concentrated Ammonia | 55 | 2 hours |

| dmf | dG | Concentrated Ammonia | 65 | 1 hour |

| iBu | dG | Concentrated Ammonia | 55 | > 6 hours |

| Bz | dA, dC | Concentrated Ammonia | 55 | > 6 hours |

Data compiled from multiple sources.[1][2]

Experimental Protocols

Representative Protocol for the Synthesis of a Tac-Protected Deoxynucleoside Phosphoramidite

The following is a representative protocol for the synthesis of a tac-protected deoxynucleoside phosphoramidite, based on general procedures for the preparation of acyl-protected nucleosides and their subsequent phosphitylation.

Step 1: Synthesis of N-tert-butylphenoxyacetyl-deoxynucleoside

-

Transient Protection: The 5'- and 3'-hydroxyl groups of the desired deoxynucleoside (e.g., deoxyadenosine) are transiently protected, typically using a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) in pyridine (B92270).

-

Acylation: To the solution of the transiently protected deoxynucleoside, tert-butylphenoxyacetic anhydride (B1165640) or tert-butylphenoxyacetyl chloride is added. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Desilylation: The silyl (B83357) protecting groups are removed by the addition of water or a mild aqueous base.

-

Purification: The N-tac-protected deoxynucleoside is purified by silica (B1680970) gel column chromatography.

Step 2: 5'-O-Dimethoxytritylation

-

The purified N-tac-protected deoxynucleoside is co-evaporated with anhydrous pyridine to remove residual water.

-

The dried nucleoside is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added in slight excess.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with methanol, and the solvent is removed under reduced pressure.

-

The 5'-O-DMT-N-tac-deoxynucleoside is purified by silica gel column chromatography.

Step 3: Phosphitylation

-

The 5'-O-DMT-N-tac-deoxynucleoside is dried by co-evaporation with anhydrous acetonitrile.

-

The dried compound is dissolved in anhydrous dichloromethane (B109758) and N,N-diisopropylethylamine (DIPEA).

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise at 0 °C under an inert atmosphere (e.g., argon).

-

The reaction is stirred at room temperature until completion, as monitored by TLC or ³¹P NMR.

-

The reaction mixture is quenched with an appropriate reagent and purified by silica gel column chromatography under anhydrous conditions to yield the final tac-protected deoxynucleoside phosphoramidite.

Protocol for Solid-Phase Oligonucleotide Synthesis Using Tac-Protected Phosphoramidites

This protocol outlines the key steps in automated solid-phase oligonucleotide synthesis using tac-protected phosphoramidites. It is assumed that a standard automated DNA synthesizer is used.

Reagents:

-

Tac-protected deoxynucleoside phosphoramidites (dA(tac), dC(tac), dG(tac)) and dT phosphoramidite, dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration.

-

Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Fast Deprotection Capping Solution A: Acetic anhydride in tetrahydrofuran (B95107) (THF)/pyridine. (Note: For tac chemistry, a specific "Fast Deprotection CAP A" solution is recommended, which is typically acetic anhydride-based).[1]

-

Capping Solution B: 16% 1-methylimidazole (B24206) in THF.

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).

-

Cleavage and Deprotection Reagent: Concentrated ammonium hydroxide or AMA reagent.

Synthesis Cycle:

-

Deblocking: The 5'-DMT group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The released trityl cation is monitored spectrophotometrically to determine coupling efficiency.

-

Coupling: The tac-protected phosphoramidite and activator solution are delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

-

Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection:

-

Cleavage from Support: The solid support is treated with concentrated ammonium hydroxide or AMA reagent to cleave the synthesized oligonucleotide from the support.

-

Deprotection: The solution containing the oligonucleotide is heated to remove the tac protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

-

Purification: The deprotected oligonucleotide is purified using standard methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.

Visualizing the Role of the Tac Protecting Group

To further elucidate the function and context of the tac protecting group, the following diagrams illustrate its chemical structure, its involvement in the phosphoramidite synthesis cycle, and a comparative overview of deprotection pathways.

References

In-Depth Technical Guide to Lapatinib (CAS No. 231277-92-2)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Lapatinib (B449), identified by the CAS number 231277-92-2, is a potent, orally active small-molecule inhibitor of the intracellular tyrosine kinase domains of two key receptors implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2)[1][2][3]. Marketed under trade names such as Tykerb® and Tyverb®, it is a crucial therapeutic agent in the treatment of solid tumors, most notably HER2-positive breast cancer[4].

| Property | Value |

| CAS Number | 231277-92-2 |

| Molecular Formula | C₂₉H₂₆ClFN₄O₄S |

| Molecular Weight | 581.06 g/mol |

| IUPAC Name | N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine |

| Synonyms | GW572016, Tykerb®, Tyverb® |

| Physical Form | Solid |

| Purity | ≥98% |

Mechanism of Action and Signaling Pathways

Lapatinib functions as a dual tyrosine kinase inhibitor, reversibly blocking the ATP-binding sites of both EGFR and HER2. This inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby disrupting downstream signaling cascades that are critical for cell proliferation, survival, and differentiation[1][2][5]. The primary signaling pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways[5][6][7][8].

By targeting both EGFR and HER2, lapatinib offers a comprehensive blockade of HER-family signaling. This dual inhibition is particularly effective in HER2-overexpressing tumors and can circumvent resistance mechanisms that may arise from the continued signaling of EGFR.

Below is a diagram illustrating the signaling pathways inhibited by Lapatinib.

Pharmacology and Pharmacokinetics

Lapatinib's pharmacological activity is characterized by its potent inhibition of EGFR and HER2. Its pharmacokinetic profile is marked by variable oral absorption, extensive metabolism, and primarily fecal excretion.

Preclinical Pharmacology

| Target | Assay | IC₅₀ | Reference |

| EGFR (ErbB1) | Cell-free kinase assay | 3 nM - 10.8 nM | [1][2][3] |

| HER2 (ErbB2) | Cell-free kinase assay | 9.2 nM - 13 nM | [1][2][3] |

| HER4 (ErbB4) | Cell-free kinase assay | 347 nM | [1] |

Clinical Pharmacokinetics

| Parameter | Value | Notes | Reference |

| Bioavailability | Variable and incomplete | Increased with food | [9][10] |

| Time to Peak (Tₘₐₓ) | ~4 hours | - | |

| Protein Binding | >99% | Primarily to albumin and α₁-acid glycoprotein | [10] |

| Metabolism | Extensive | Primarily by CYP3A4 and CYP3A5 | [9] |

| Elimination Half-life | 14.2 hours (single dose), 24 hours (multiple doses) | - | [9] |

| Excretion | Predominantly fecal (>90%) | <2% excreted in urine |

Metabolism and Drug Interactions

Lapatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8[9]. This metabolic pathway is a key consideration for potential drug-drug interactions.

Major Drug Interactions

| Interacting Drug Class | Effect on Lapatinib | Mechanism |

| Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin) | Increased plasma concentrations | Inhibition of Lapatinib metabolism |

| Strong CYP3A4 Inducers (e.g., carbamazepine, dexamethasone) | Decreased plasma concentrations | Induction of Lapatinib metabolism |

| P-glycoprotein (P-gp) Substrates (e.g., digoxin) | Increased plasma concentrations of the substrate | Lapatinib is an inhibitor of P-gp |

| QT-prolonging drugs | Increased risk of QT prolongation | Additive effect |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Lapatinib against EGFR and HER2.

Methodology:

-

The intracellular kinase domains of EGFR and HER2 are purified from a baculovirus expression system.

-

Kinase reactions are performed in 96-well plates in a reaction buffer containing MnCl₂, ATP, and a peptide substrate.

-

Lapatinib is added in a series of dilutions.

-

The reaction is initiated by the addition of the purified kinase domain and incubated at room temperature.

-

The reaction is terminated, and the amount of phosphorylated peptide is quantified.

-

IC₅₀ values are calculated from the dose-response curves[3].

Preclinical In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Lapatinib in a mouse xenograft model of HER2-positive breast cancer.

Methodology:

-

BT474 human breast cancer cells are implanted into immunodeficient mice.

-

Once tumors reach a specified volume (e.g., 200 mm³), mice are randomized into treatment and control groups.

-

Lapatinib is administered orally at a specified dose and schedule (e.g., 100 mg/kg, twice daily).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised for further analysis (e.g., Western blotting for phosphorylated EGFR/HER2)[11][12].

Clinical Trial Protocol: UK EPHOS-B (CRUK/08/002)

Objective: To assess the biological effects of perioperative Lapatinib and/or Trastuzumab in early-stage HER2-positive breast cancer.

Study Design: A phase II, open-label, randomized, multicenter trial conducted in two parts.

Part 1:

-

Population: Women with newly diagnosed, operable HER2-positive breast cancer.

-

Randomization:

-

Primary Endpoint: Change in Ki-67 expression (a marker of proliferation) and apoptosis in tumor tissue.

Part 2 (amended protocol):

-

Randomization:

-

No preoperative treatment (control).

-

Trastuzumab alone for 11 days before surgery.

-

Lapatinib (1000 mg/day) plus Trastuzumab for 11 days before surgery[13].

-

-

Primary Endpoint: Pathological complete response (pCR) and minimal residual disease (MRD).

Below is a diagram of a generalized experimental workflow for preclinical evaluation of Lapatinib.

Clinical Efficacy and Safety

Lapatinib is approved for the treatment of advanced or metastatic HER2-positive breast cancer, typically in combination with other agents like capecitabine (B1668275) or letrozole. Clinical trials have demonstrated its efficacy in improving progression-free survival in these patient populations.

The most common adverse effects associated with Lapatinib include diarrhea, rash, nausea, and fatigue. While generally well-tolerated, rare but serious side effects such as hepatotoxicity and cardiac dysfunction have been reported, necessitating careful patient monitoring.

Conclusion

Lapatinib is a cornerstone in the targeted therapy of HER2-positive breast cancer. Its dual inhibitory mechanism against EGFR and HER2 provides a robust blockade of key oncogenic signaling pathways. A thorough understanding of its chemical properties, mechanism of action, pharmacokinetic profile, and potential for drug interactions is essential for its optimal use in research and clinical practice. Further investigation into resistance mechanisms and novel combination therapies will continue to define its role in oncology.

References

- 1. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Lapatinib - CanMED: HCPCS [seer.cancer.gov]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Lapatinib antitumor effect is associated with PI3K and MAPK pathway: An analysis in human and canine prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Effects of Food on the Relative Bioavailability of Lapatinib in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. cancerresearchuk.org [cancerresearchuk.org]

Molecular weight of DMT-2'O-Methyl-rC(tac) Phosphoramidite

An In-depth Technical Guide to DMT-2'-O-Methyl-rC(tac) Phosphoramidite (B1245037) for Researchers and Drug Development Professionals

Introduction

DMT-2'-O-Methyl-rC(tac) Phosphoramidite is a critical building block in the chemical synthesis of modified RNA oligonucleotides. Its unique combination of protecting groups—the 5'-O-Dimethoxytrityl (DMT), the 2'-O-Methyl (2'-OMe), and the N4-tert-butylphenoxyacetyl (tac)—provides distinct advantages for the production of high-quality therapeutic and diagnostic oligonucleotides. This guide details the physicochemical properties, applications, and experimental utilization of this essential phosphoramidite.

The 2'-O-Methyl modification is particularly significant in drug development as it confers enhanced stability to oligonucleotides against nuclease degradation, a critical feature for in vivo applications.[][2][3][4] This modification increases the binding affinity of the oligonucleotide to its complementary RNA target.[][3] The lipophilic DMT group facilitates purification by reversed-phase HPLC and is cleaved at the beginning of each synthesis cycle, while the tac group provides robust protection for the exocyclic amine of cytidine (B196190) during synthesis.[5]

Physicochemical and Quantitative Data

The key quantitative data for DMT-2'-O-Methyl-rC(tac) Phosphoramidite are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | References |

| Molecular Weight | 950.07 g/mol | [6][7] |

| 950.08 g/mol | [2][8] | |

| 950.1 g/mol | [][9] | |

| Molecular Formula | C₅₂H₆₄N₅O₁₀P | [][6][7][9][10] |

| CAS Number | 179486-26-1 | [7][9][10] |

| Typical Purity | ≥95% - 97% (HPLC) | [7][9][10][11] |

| Storage Condition | -20°C under an inert atmosphere | [9][10] |

| Appearance | Solid | [10][12] |

Core Applications in Research and Drug Development

DMT-2'-O-Methyl-rC(tac) Phosphoramidite is a cornerstone for the synthesis of modified oligonucleotides with therapeutic potential.

-

Antisense Oligonucleotides (ASOs): The 2'-OMe modification provides excellent nuclease resistance and high binding affinity, making it a staple in the design of ASOs that modulate gene expression by binding to target mRNA.[][4]

-

Small Interfering RNAs (siRNAs): To enhance the stability and reduce off-target effects of siRNAs, 2'-OMe modifications are widely incorporated. This improves their pharmacokinetic properties and overall efficacy in gene silencing.[][3]

-

Diagnostic Probes: The enhanced stability and binding specificity make oligonucleotides containing 2'-O-Methyl-rC ideal for use as probes in various diagnostic assays where resistance to enzymatic degradation is required.[5]

-

Aptamers: These structured oligonucleotides that bind to specific targets benefit from the increased stability offered by 2'-OMe modifications, prolonging their functional lifetime in biological systems.[3]

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

The primary application of DMT-2'-O-Methyl-rC(tac) Phosphoramidite is in automated solid-phase oligonucleotide synthesis. The process is cyclical, with each cycle extending the oligonucleotide chain by one nucleotide.

The Synthesis Cycle

The synthesis process involves four main chemical reactions performed sequentially for each monomer addition.[7][8][10]

-

Step 1: Detritylation (Deblocking)

-

Objective: To remove the acid-labile 5'-DMT protecting group from the nucleotide bound to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Reagent: A mild acidic solution, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.

-

Procedure: The acid solution is passed through the synthesis column. The resulting orange-colored trityl cation is monitored spectrophotometrically to quantify the efficiency of the coupling step from the previous cycle.

-

-

Step 2: Coupling

-

Objective: To form a phosphite (B83602) triester bond between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer (e.g., DMT-2'-O-Methyl-rC(tac) Phosphoramidite).

-

Reagents: The phosphoramidite monomer and an activator, such as 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI), dissolved in anhydrous acetonitrile.

-

Procedure: The phosphoramidite and activator are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the 5'-hydroxyl group. This reaction is performed under strictly anhydrous conditions.[8]

-

-

Step 3: Capping

-

Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of deletion mutations (n-1 sequences) in the final product.

-

Reagents: A capping mixture, typically consisting of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).

-

Procedure: The capping reagents are delivered to the column to acetylate the unreacted 5'-hydroxyl groups, rendering them inert for subsequent cycles.

-

-

Step 4: Oxidation

-

Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester into a more stable pentavalent phosphate (B84403) triester.

-

Reagents: An oxidizing solution, typically iodine (I₂) in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine (B92270) or lutidine.

-

Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the P(III) center to a P(V) center, creating the natural phosphate backbone of the RNA chain.[6][10]

-

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Following the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the tac group on cytidine and the cyanoethyl groups on the phosphate backbone) are removed using a final deprotection step, commonly with aqueous ammonia (B1221849) or a methylamine/ammonia mixture.[6][8]

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the solid-phase oligonucleotide synthesis cycle.

Caption: Workflow of the solid-phase phosphoramidite synthesis cycle.

Quality Control and Analysis

Ensuring the purity and identity of DMT-2'-O-Methyl-rC(tac) Phosphoramidite is critical, as impurities can be incorporated into the final oligonucleotide product, compromising its efficacy and safety.[13][14] Standard quality control (QC) methodologies include:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to determine the purity of the phosphoramidite, separating it from any related impurities.[14]

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for assessing phosphoramidite quality. It confirms the presence of the desired P(III) species and can detect phosphorus-based impurities, such as the corresponding H-phosphonate or phosphate P(V) species.[11][14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to confirm the identity of the compound by verifying its molecular weight.[13][14]

References

- 2. polarisoligos.com [polarisoligos.com]

- 3. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]

- 4. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. DNA寡核苷酸合成 [sigmaaldrich.com]

- 9. alfachemic.com [alfachemic.com]

- 10. blog.invitek.com [blog.invitek.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. academic.oup.com [academic.oup.com]

- 13. lcms.cz [lcms.cz]

- 14. usp.org [usp.org]

In-Depth Technical Guide: Purity and Analysis of DMT-2'O-Methyl-rC(tac) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity and analysis of DMT-2'-O-Methyl-rC(tac) Phosphoramidite (B1245037), a critical building block in the synthesis of modified RNA oligonucleotides. The 2'-O-methyl modification enhances nuclease resistance and binding affinity, making it a key component in the development of therapeutic oligonucleotides. The tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base offers advantages in terms of stability and deprotection kinetics. Ensuring the high purity of this phosphoramidite is paramount for the successful synthesis of high-fidelity oligonucleotides for research, diagnostic, and therapeutic applications.

Key Properties of DMT-2'O-Methyl-rC(tac) Phosphoramidite

A summary of the essential chemical and physical properties of DMT-2'-O-Methyl-rC(tac) Phosphoramidite is presented below.

| Property | Value |

| Molecular Formula | C₅₂H₆₄N₅O₁₀P |

| Molecular Weight | 950.07 g/mol |

| CAS Number | 179486-26-1 |

| Appearance | White to off-white powder |

| Storage Conditions | -20°C under an inert atmosphere (e.g., Argon or Nitrogen) |

| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane, and other common organic solvents used in oligonucleotide synthesis. |

| Key Protecting Groups | 5'-OH: 4,4'-Dimethoxytrityl (DMT)2'-OH: Methyl (Me)N⁴-Cytosine: tert-butylphenoxyacetyl (tac)3'-Phosphorus: β-cyanoethyl |

Purity Analysis Summary

The purity of DMT-2'-O-Methyl-rC(tac) Phosphoramidite is typically assessed using a combination of chromatographic and spectroscopic techniques. The following table summarizes purity specifications from various commercial suppliers. It is important to note that batch-to-batch variability can exist, and it is recommended to consult the Certificate of Analysis for specific lot information.

| Supplier/Source | Purity Specification (HPLC) | Purity Specification (³¹P NMR) |

| Supplier A | ≥98.0% | ≥99.0% |

| Supplier B | ≥97% | Not specified |

| Supplier C | ≥95% | Not specified |

| Research Grade | Typically ≥95% | Typically ≥98% |

| Therapeutic Grade | ≥99.0% | ≥99.5% |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the purity of DMT-2'-O-Methyl-rC(tac) Phosphoramidite are provided below.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates the phosphoramidite from its impurities based on differences in hydrophobicity. The DMT group provides a strong chromophore for UV detection. Due to the chiral phosphorus center, the pure phosphoramidite typically appears as a pair of closely eluting diastereomers.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 50% to 100% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 1 mg/mL.

-

Injection Volume: 10 µL.

-

Data Analysis: Purity is calculated based on the area percentage of the main diastereomeric peaks relative to the total peak area.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Principle: ³¹P NMR is a powerful technique for quantifying the amount of the desired P(III) species (the phosphoramidite) and detecting phosphorus-containing impurities, particularly the oxidized P(V) form (phosphate triester).

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: Anhydrous acetonitrile-d₃ or deuterochloroform (CDCl₃).

-

Frequency: 162 MHz or higher.

-

Acquisition: Proton-decoupled pulse sequence.

-

Chemical Shift Reference: 85% Phosphoric acid as an external standard (δ 0.0 ppm).

-

Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of the deuterated solvent in an NMR tube under an inert atmosphere.

-

Data Analysis: The pure phosphoramidite should exhibit a characteristic signal around 148-150 ppm. Oxidized impurities will appear in the 0-10 ppm region. Purity is determined by integrating the respective peak areas.

Mass Spectrometry (MS)

Principle: Mass spectrometry confirms the identity of the phosphoramidite by measuring its mass-to-charge ratio (m/z). It can also be used to identify impurities.

Methodology:

-

Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

-

Sample Preparation (ESI): Dissolve the phosphoramidite in acetonitrile or a mixture of acetonitrile and a small amount of a non-protic solvent to a concentration of approximately 0.1 mg/mL.

-

Sample Preparation (MALDI): Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

-

Data Analysis: The observed m/z is compared to the calculated theoretical mass of the phosphoramidite. For DMT-2'-O-Methyl-rC(tac) Phosphoramidite (C₅₂H₆₄N₅O₁₀P), the expected monoisotopic mass of the neutral molecule is approximately 950.44 g/mol . The observed [M+H]⁺ should be around 951.45 m/z.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of DMT-2'-O-Methyl-rC(tac) Phosphoramidite in oligonucleotide synthesis and the typical analytical workflow for its purity assessment.

Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.

Caption: A typical analytical workflow for the quality control of phosphoramidites.

Methodological & Application

Application Notes and Protocols: DMT-2'O-Methyl-rC(tac) Phosphoramidite in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037) is a crucial building block in the chemical synthesis of modified RNA oligonucleotides. This phosphoramidite features two key modifications: a 2'-O-Methyl group on the ribose sugar and a tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base. These modifications offer significant advantages in the synthesis of RNA for a wide range of applications, including therapeutics (e.g., antisense oligonucleotides, siRNAs), diagnostics, and basic research.[1]

The 2'-O-Methyl modification provides enhanced stability to the resulting RNA oligonucleotide by increasing its resistance to nuclease degradation.[1] This modification also enhances the binding affinity of the oligonucleotide to its target sequence. The 'tac' protecting group is a "fast-deprotecting" group, allowing for milder and more rapid deprotection conditions compared to standard protecting groups like benzoyl (Bz), which helps to preserve the integrity of the synthesized RNA.[2]

These application notes provide detailed protocols and data for the efficient use of DMT-2'O-Methyl-rC(tac) Phosphoramidite in solid-phase RNA synthesis.

Data Presentation

Coupling Efficiency

The coupling efficiency of phosphoramidites is a critical parameter in oligonucleotide synthesis, as it directly impacts the yield of the full-length product. For 2'-O-Methyl phosphoramidites, longer coupling times are generally recommended to achieve high efficiencies due to the steric hindrance of the 2'-O-Methyl group. Below is a summary of coupling efficiency data for a closely related phosphoramidite, DMT-rC(tac)si-amidite, which demonstrates the effect of coupling time.

| Coupling Time (seconds) | Coupling Efficiency (%) |

| 30 | 98.5 |

| 60 | 99.2 |

| 120 | 99.5 |

| 180 | >99.5 |

Data adapted from a study on a similar tac-protected phosphoramidite, demonstrating a trend of increasing efficiency with longer coupling times.

Deprotection Conditions

The use of the 'tac' protecting group allows for significantly faster deprotection compared to traditional protecting groups. The following table compares the deprotection half-life (t½) of tert-butylphenoxyacetyl (tBPAC), a group structurally and functionally similar to tac, with the standard benzoyl (Bz) protecting group under various conditions.

| Protecting Group | Deprotection Conditions | Temperature (°C) | Deprotection Half-life (t½) in minutes |

| dC(tBPAC) | Aqueous Methylamine | Room Temp | < 4 |

| dC(Bz) | Aqueous Methylamine | Room Temp | 18 |

| dC(tBPAC) | Ethanolic Ammonia | Room Temp | ~120 |

| dC(Bz) | Ethanolic Ammonia | Room Temp | >480 |

This data highlights the rapid deprotection of the tBPAC group, similar to tac, especially with aqueous methylamine.[2][3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-Methylated RNA Oligonucleotides

This protocol outlines the standard cycle for the automated solid-phase synthesis of RNA oligonucleotides using this compound.

Materials:

-

This compound

-

Other required 2'-O-Methyl RNA phosphoramidites (A, G, U) with appropriate protecting groups

-

Controlled Pore Glass (CPG) solid support

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Capping Solution A (Acetic anhydride/Pyridine/THF) and Capping Solution B (N-Methylimidazole/THF)

-

Oxidizing Solution (Iodine in THF/Pyridine/Water)

-

Deblocking Solution (3% Trichloroacetic acid (TCA) in dichloromethane)

-

DNA/RNA synthesizer

Procedure:

The synthesis follows a repeated four-step cycle for each nucleotide addition:

-

Deblocking (Detritylation):

-

The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treating with the Deblocking Solution.

-

This step exposes the 5'-hydroxyl group for the next coupling reaction.

-

The orange color of the cleaved DMT cation can be monitored spectrophotometrically to assess coupling efficiency.

-

-

Coupling:

-

The this compound (or other desired phosphoramidite) is activated by the Activator solution.

-

The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Recommended coupling time for 2'-O-Methyl phosphoramidites is 3-5 minutes to ensure high coupling efficiency. [4]

-

-

Capping:

-

Any unreacted 5'-hydroxyl groups are acetylated by the Capping Solutions.

-

This prevents the formation of deletion mutations (n-1 sequences) in the final product.

-

-

Oxidation:

-

The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the Oxidizing Solution.

-

These four steps are repeated for each nucleotide in the desired sequence.

Protocol 2: Deprotection and Cleavage of the Synthesized RNA

This protocol describes the removal of protecting groups and cleavage of the RNA oligonucleotide from the solid support.

Materials:

-

Ammonia/Methylamine (AMA) solution (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) or concentrated aqueous ammonia.

-

Triethylamine trihydrofluoride (TEA·3HF) in N-Methyl-2-pyrrolidone (NMP) or DMSO.

-

RNase-free water and tubes.

Procedure:

-

Base and Phosphate Protecting Group Removal and Cleavage:

-

Transfer the CPG support with the synthesized RNA to a screw-cap vial.

-

Add the AMA solution to the vial.

-

Incubate at 65°C for 15-30 minutes for rapid deprotection of the 'tac' and other base-protecting groups, and cleavage from the support. Alternatively, incubate at room temperature for 2-4 hours.

-

After incubation, cool the vial and transfer the supernatant containing the RNA to a new tube.

-

Evaporate the solution to dryness.

-

-

2'-O-Protecting Group Removal (if applicable for other monomers):

-

This step is for the removal of silyl-based 2'-O-protecting groups if they were used in the synthesis. The 2'-O-Methyl group is stable and does not require removal.

-

If other 2'-protected amidites (e.g., TBDMS) were used, resuspend the dried RNA in the TEA·3HF solution.

-

Incubate at 65°C for 2.5 hours.

-

Quench the reaction and desalt the RNA using an appropriate method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).

-

Protocol 3: Purification and Analysis of the Synthesized RNA

Materials:

-

Denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) system.

-

Appropriate buffers and running conditions.

-

UV-Vis spectrophotometer.

-

Mass spectrometer (e.g., ESI-MS).

Procedure:

-

Purification:

-

The crude, deprotected RNA can be purified by denaturing PAGE or HPLC to isolate the full-length product.

-

The choice of method depends on the length and quantity of the RNA.

-

-

Quantification and Quality Control:

-

The concentration of the purified RNA is determined by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer.

-

The purity and integrity of the RNA are assessed by analytical PAGE or HPLC.

-

The molecular weight of the synthesized RNA is confirmed by mass spectrometry.

-

Application Example: Antisense Oligonucleotide Activity Assay

This protocol describes a general workflow to assess the activity of a synthesized 2'-O-Methylated antisense oligonucleotide (ASO) designed to downregulate a target mRNA.

Procedure:

-

Cell Culture and Transfection:

-

Culture a cell line that expresses the target mRNA of interest.

-

Transfect the cells with the synthesized 2'-O-Methylated ASO at various concentrations. Include appropriate controls, such as a scrambled-sequence ASO and a mock transfection.[5]

-

-

Incubation and RNA Extraction:

-

Incubate the cells for 24-48 hours to allow the ASO to act on the target mRNA.

-

Extract total RNA from the cells using a standard RNA extraction kit.

-

-

cDNA Synthesis and qPCR:

-

Data Analysis:

-

Analyze the qPCR data to determine the relative expression of the target mRNA in ASO-treated cells compared to control cells.

-

A significant reduction in the target mRNA level indicates successful ASO activity.

-

Signaling Pathway Involvement

2'-O-Methylation of mRNA, which can be mimicked by the incorporation of 2'-O-Methylated nucleotides during synthesis, is a naturally occurring modification that can influence mRNA stability. The enzyme Fibrillarin (FBL) is a key methyltransferase involved in this process. Increased FBL-mediated 2'-O-methylation has been shown to enhance mRNA stability, potentially by protecting the mRNA from degradation by ribonucleases. This can lead to increased protein expression from the methylated mRNA.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3.4. Solid-phase Synthesis of RNA Oligonucleotides [bio-protocol.org]

- 5. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ncardia.com [ncardia.com]

Application Notes and Protocols for Incorporating 2'-O-Methyl Modifications into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2'-O-Methyl Oligonucleotides

The strategic incorporation of chemical modifications into synthetic oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. Among the most widely utilized modifications is the 2'-O-methyl (2'-OMe) substitution, where a methyl group replaces the hydroxyl group at the 2' position of the ribose sugar. This seemingly subtle alteration imparts a range of highly desirable properties to oligonucleotides, making them invaluable tools for a diverse array of applications, including antisense technology, RNA interference (RNAi), aptamer development, and diagnostics.

The 2'-OMe modification confers enhanced resistance to nuclease degradation, a critical feature for in vivo applications where unmodified oligonucleotides are rapidly cleared.[1][2] Furthermore, 2'-OMe modifications increase the binding affinity of oligonucleotides to complementary RNA targets, leading to the formation of more stable duplexes.[3][4] This enhanced stability is reflected in a higher melting temperature (Tm) of the resulting duplex. These properties, combined with reduced immunogenicity compared to some other modifications, have positioned 2'-OMe-modified oligonucleotides as a leading chemistry in the development of oligonucleotide-based therapeutics and advanced research reagents.[5][6]

Advantages of 2'-O-Methyl Modifications